3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Description
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidinone core. The compound features a 3,4-dimethylphenyl substituent at position 3 and a thioxo (sulfanylidene) group at position 2. Benzofuropyrimidinones are known for diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties .
Properties
CAS No. |
866897-52-1 |
|---|---|
Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.38 |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2S/c1-10-7-8-12(9-11(10)2)20-17(21)16-15(19-18(20)23)13-5-3-4-6-14(13)22-16/h3-9H,1-2H3,(H,19,23) |
InChI Key |
ZCGNSWYINYFWDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistent yield and purity.
Chemical Reactions Analysis
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a template for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential as an anti-inflammatory, antiviral, and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an analgesic and antiproliferative agent, particularly in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors involved in inflammatory and proliferative processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interfere with cell signaling pathways that regulate cell growth and apoptosis, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Molecular Weight :
- The 3,4-dimethylphenyl substituent increases molecular weight (~322.38) compared to the 3-methylphenyl (308.355) and phenyl (294.328) analogs. This may enhance membrane permeability but reduce aqueous solubility .
Biological Target Associations :
- The phenyl and 3-methylphenyl analogs interact with nuclear receptors (NCOR2HUMAN, NR2E3HUMAN) and viral glycoproteins (gp160) . The 3,4-dimethylphenyl group’s steric bulk could modulate binding affinity to these targets.
Synthetic Flexibility: Substituents at C3 are introduced via Suzuki coupling or nucleophilic substitution, as seen in pyrido[3,4-d]pyrimidinone syntheses (e.g., ). The 3,4-dimethylphenyl group may require optimized coupling conditions due to steric hindrance .
Biological Activity
3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a complex organic compound with notable biological activities. This article delves into its synthesis, structural characteristics, and biological properties, particularly its potential therapeutic applications.
- Molecular Formula : C18H14N2O2S
- Molecular Weight : 322.4 g/mol
- IUPAC Name : 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
- Canonical SMILES : CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include cyclization and sulfidation processes using 3,4-dimethylphenyl derivatives as starting materials. The reaction conditions are optimized for high yield and purity, often employing catalysts and specific reagents to facilitate the reactions efficiently .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown significant cytotoxic effects against various cancer cell lines. A study reported that the compound exhibited an IC50 value of 0.3 μM against ALL (acute lymphoblastic leukemia) cells, indicating potent anticancer activity compared to other tested compounds .
| Cell Line | IC50 (μM) |
|---|---|
| ALL | 0.3 |
| NB-1643 | 0.5 |
| SHEP1 | 0.6 |
| LA1–55N | 0.7 |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its potential use in formulations aimed at reducing oxidative damage .
Tyrosinase Inhibition
Another significant biological activity is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for treating hyperpigmentation disorders. The compound was found to inhibit tyrosinase activity in B16F10 murine cells without exhibiting cytotoxicity at concentrations below 20 μM .
Study on Melanin Production
In a recent investigation involving B16F10 cells, the compound was tested alongside several analogs for their ability to inhibit melanin production. The results indicated that the compound significantly reduced melanin levels by inhibiting intracellular tyrosinase activity .
Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed that while some analogs exhibited significant toxicity at lower concentrations, 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one maintained cell viability at doses up to 20 μM over a 72-hour period . This safety profile enhances its suitability for therapeutic applications.
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one?
Answer: The synthesis typically involves:
- Core scaffold formation : Cyclocondensation of substituted thioureas with appropriate ketones or aldehydes under acidic or basic conditions to construct the benzofuropyrimidinone core .
- Functionalization : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The sulfanylidene moiety is incorporated using thiol-containing reagents under inert atmospheres (e.g., N₂) to prevent oxidation .
- Optimization : Key parameters include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Monitoring via TLC/HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen/carbon environments. For example, aromatic protons of the 3,4-dimethylphenyl group appear as distinct multiplets in the 6.5–7.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths, angles, and torsional strain in the benzofuropyrimidinone core, critical for understanding conformational stability .
Q. What are the primary considerations for optimizing reaction conditions during synthesis?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., toluene) favor cyclization .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclocondensation .
- Catalyst loading : Pd-based catalysts (0.5–2 mol%) balance coupling efficiency and cost .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield and purity .
Q. How can researchers evaluate the compound’s solubility and stability for biological assays?
Answer:
- Solubility screening : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Dynamic light scattering (DLS) detects aggregation .
- Stability profiling : Incubate at 37°C in simulated physiological conditions (e.g., PBS, pH 7.4) and analyze degradation via HPLC at 0, 24, and 48 hours. Acidic/basic stability (pH 2–9) identifies labile functional groups .
Q. What initial biological screening assays are suitable for this compound?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target engagement .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the 3,4-dimethylphenyl position to modulate lipophilicity and target binding .
- Scaffold hopping : Replace the benzofuropyrimidinone core with thieno[3,2-d]pyrimidinone to assess ring size impact on potency .
- QSAR modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies address conflicting bioactivity data across different assays?
Answer:
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
- Metabolic stability : Compare activity in cell-based vs. cell-free systems; low cell-based activity may indicate poor membrane permeability .
Q. What computational methods predict binding modes and target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of suspected targets (e.g., CDK2 or EGFR kinases) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability and key residues (e.g., hydrogen bonds with sulfanylidene groups) .
- Free energy calculations : Use MM/GBSA to rank binding affinities of analogs .
Q. How to optimize the compound’s pharmacokinetic profile through structural modifications?
Answer:
- LogP adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from >3 to 1–2, improving aqueous solubility .
- Metabolic blocking : Fluorinate labile positions (e.g., para to sulfanylidene) to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability .
Q. What experimental approaches resolve contradictory data in reaction mechanisms?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient intermediates (e.g., enolates) .
- Computational validation : Compare DFT-calculated transition states (Gaussian 16) with experimental activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
